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molecular formula C4H5NO2S2 B1228510 2-Thioxothiazolidine-4-carboxylic acid CAS No. 20933-67-9

2-Thioxothiazolidine-4-carboxylic acid

Cat. No. B1228510
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960881

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.Cl.[NH2:5][C@H:6]([C:9]([OH:11])=[O:10])[CH2:7][SH:8].[C:12](=S)=[S:13].Cl>O>[C:9]([CH:6]1[CH2:7][S:8][C:12](=[S:13])[NH:5]1)([OH:11])=[O:10] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
O.Cl.N[C@@H](CS)C(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow foam
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The white solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from 6 N hydrochloric acid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)C1NC(SC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 21.2%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960881

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.Cl.[NH2:5][C@H:6]([C:9]([OH:11])=[O:10])[CH2:7][SH:8].[C:12](=S)=[S:13].Cl>O>[C:9]([CH:6]1[CH2:7][S:8][C:12](=[S:13])[NH:5]1)([OH:11])=[O:10] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
O.Cl.N[C@@H](CS)C(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow foam
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The white solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from 6 N hydrochloric acid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)C1NC(SC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 21.2%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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